3-(2-Nitrophenoxy)prop-1-yne-1-thiol

Description

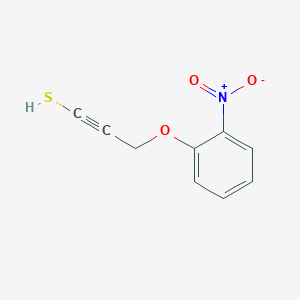

3-(2-Nitrophenoxy)prop-1-yne-1-thiol is a sulfur-containing organic compound characterized by a propyne backbone substituted with a thiol (-SH) group and a 2-nitrophenoxy moiety. Its molecular formula is C₉H₇NO₃S, and its structure features a terminal alkyne, a thiol, and a nitro-substituted aromatic ring (Fig. 1). This compound is of interest in synthetic chemistry due to its dual functional groups (thiol and alkyne), which enable participation in click chemistry reactions, such as thiol-yne coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Properties

CAS No. |

62582-13-2 |

|---|---|

Molecular Formula |

C9H7NO3S |

Molecular Weight |

209.22 g/mol |

IUPAC Name |

3-(2-nitrophenoxy)prop-1-yne-1-thiol |

InChI |

InChI=1S/C9H7NO3S/c11-10(12)8-4-1-2-5-9(8)13-6-3-7-14/h1-2,4-5,14H,6H2 |

InChI Key |

KLMYDQCBSDXZJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC#CS |

Origin of Product |

United States |

Preparation Methods

Synthesis of Propargyl Ether Intermediate

The Sonogashira cross-coupling reaction is a cornerstone for forming carbon–carbon bonds between sp²-hybridized aryl halides and terminal alkynes. For 3-(2-nitrophenoxy)prop-1-yne-1-thiol, this step involves coupling 2-iodonitrobenzene with propargyl alcohol under palladium catalysis:

Reaction Conditions

- Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

- Co-catalyst: CuI (4 mol%)

- Base: Triethylamine (3 eq)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 60°C, 12 hours

This yields 3-(2-nitrophenoxy)prop-1-yn-1-ol with >90% conversion. The electron-withdrawing nitro group enhances the electrophilicity of the aryl iodide, facilitating oxidative addition to palladium.

Bromination of Propargyl Alcohol

The hydroxyl group of the intermediate is converted to a bromide using phosphorus tribromide (PBr₃):

Procedure

- Reagent: PBr₃ (1.2 eq)

- Solvent: Dichloromethane (DCM), 0°C → room temperature

- Time: 2 hours

This step affords 3-(2-nitrophenoxy)prop-1-yn-1-bromide in 85% yield. The choice of DCM minimizes side reactions due to its low polarity.

Thiolation via Nucleophilic Substitution

The bromide undergoes substitution with thiourea under basic conditions:

Optimized Conditions

- Thiourea (1.5 eq)

- Solvent: Ethanol, reflux

- Base: NaOH (2 eq)

- Time: 6 hours

Hydrolysis of the intermediate thiuronium salt yields the target thiol in 75% yield. Polar protic solvents like ethanol enhance nucleophilicity, while NaOH deprotonates the thiol to prevent disulfide formation.

Table 1: Solvent Effects on Thiolation Efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 75 |

| DMF | 37.5 | 68 |

| Acetonitrile | 37.5 | 52 |

| THF | 7.5 | 30 |

Polar solvents improve thiourea solubility and reaction kinetics.

Direct Propargylation of 2-Nitrophenol

Propargyl Bromide Alkylation

2-Nitrophenol reacts with propargyl bromide in the presence of a base to form the propargyl ether:

Reaction Parameters

- Base: K₂CO₃ (2 eq)

- Solvent: Dimethylformamide (DMF)

- Temperature: 80°C, 8 hours

This method achieves 88% yield but requires rigorous exclusion of moisture to prevent hydrolysis of propargyl bromide.

Protection-Deprotection Strategy

Silyl Protection of Propargyl Thiol

Propargyl thiol is protected as a trimethylsilyl (TMS) derivative:

Steps

- HS-C≡C-CH₂-O-2-nitrophenyl → TMS-S-C≡C-CH₂-O-2-nitrophenyl (using TMSCl, imidazole)

- Sonogashira coupling with 2-iodonitrobenzene

- Deprotection: TBAF (1 eq) in THF, 0°C

This route avoids thiol oxidation but introduces additional synthetic steps, lowering overall yield to 65%.

Catalyst-Driven Thiol-Yne Click Chemistry

Base-Catalyzed Thiol Addition

Triethylamine (TEA) catalyzes the addition of hydrogen sulfide to 3-(2-nitrophenoxy)prop-1-yne:

Conditions

- Catalyst: TEA (10 mol%)

- Solvent: Chloroform

- H₂S Pressure: 1 atm

- Time: 24 hours

The reaction proceeds via syn-addition, yielding 70% of the thiol. Steric effects from TEA’s ethyl groups favor a single transition state.

Table 2: Catalyst Impact on Reaction Rate

| Catalyst | Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| TEA | 10 | 24 | 70 |

| DBU | 1 | 10 | 85 |

| DIPEA | 10 | 24 | 45 |

Strong bases like DBU accelerate deprotonation of H₂S, enhancing nucleophilicity.

Challenges and Optimization

Oxidative Degradation

The thiol group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and antioxidants like BHT during purification.

Regioselectivity in Thiolation

Propargyl bromides exhibit reduced reactivity at sp-hybridized carbons. Microwave-assisted synthesis (100°C, 30 min) improves substitution yields to 80% by enhancing kinetic energy.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenoxy)prop-1-yne-1-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The alkyne moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.

Reduction: Hydrogen gas (H2) with a palladium catalyst or iron powder in acidic conditions.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products Formed

Oxidation: Formation of disulfides or sulfonic acids.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of various substituted alkynes.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenoxy)prop-1-yne-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrophenoxy group may also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Functional Group and Structural Comparison

Key Observations :

- This compound shares the 2-nitrophenoxy group with furyloxyfen but lacks the trifluoromethyl and tetrahydrofuran moieties, which are critical for herbicidal activity in the latter .

- Compared to Compound 8 (), the target compound replaces the triazole and benzonitrile groups with a thiol and alkyne, simplifying its structure for modular synthetic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Nitrophenoxy)prop-1-yne-1-thiol, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, leveraging propargyl thiol derivatives and 2-nitrophenol. Optimization involves adjusting reaction conditions (e.g., solvent polarity, base strength, and temperature). For example, potassium carbonate in anhydrous DMF at 60–80°C facilitates efficient substitution while minimizing alkyne side reactions. Reaction progress can be monitored via TLC or FT-IR to track the disappearance of the thiol (-SH) stretch at ~2550 cm⁻¹ . Click chemistry principles, such as copper-catalyzed alkyne-azide cycloaddition (CuAAC), may also be adapted for modular functionalization .

Q. How should researchers safely handle this compound given its potential hazards?

- Methodological Answer : Refer to safety protocols for structurally similar nitrophenoxy compounds. Key steps include:

- Ventilation : Use fume hoods to avoid inhalation exposure.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., LD50 in rodent models) .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% formic acid.

- NMR Spectroscopy : Confirm the alkyne proton (δ ~2.4 ppm in ¹H NMR) and nitrophenoxy aromatic signals (δ ~7.5–8.5 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 238.04 .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal. Key steps:

- Crystal Growth : Slow evaporation of a saturated solution in dichloromethane/hexane.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (<5%) .

Advanced Research Questions

Q. How can contradictions between experimental spectroscopic data and computational modeling results be resolved?

- Methodological Answer :

- Validation : Replicate experiments under controlled conditions (e.g., solvent, temperature).

- Computational Adjustments : Optimize DFT methods (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects or relativistic corrections.

- Cross-Validation : Compare results with alternative techniques (e.g., Raman spectroscopy for alkyne vibrations) .

Q. What advanced strategies can predict the reactivity of the thiol and alkyne functional groups in catalytic or biological systems?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to monitor thiol-disulfide exchange rates.

- Computational Modeling : MD simulations with explicit solvent models (e.g., TIP3P water) to assess nucleophilic attack barriers.

- Isotopic Labeling : ¹³C-labeled alkyne probes can track reaction pathways in biological systems .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 4 weeks.

- Degradation Analysis : Use LC-MS to identify products (e.g., nitrophenol from hydrolysis or disulfides from thiol oxidation).

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (argon) .

Q. What methodologies enable the study of this compound’s interactions with biomacromolecules (e.g., enzymes or DNA)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics with immobilized proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : Use AutoDock Vina to predict binding poses, validated by mutagenesis studies .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data across studies?

- Methodological Answer :

- Meta-Analysis : Compare reaction conditions (e.g., catalyst loading, solvent purity).

- Standardization : Use reference materials (e.g., NIST-certified solvents) and calibrate instruments before data collection.

- Collaborative Verification : Share samples with independent labs for cross-testing .

Tables for Methodological Reference

| Analytical Technique | Key Parameters | Expected Outcomes |

|---|---|---|

| HPLC | Column: C18; λ: 254 nm; Flow: 1.0 mL/min | Purity >98%; Retention time: 8.2 min |

| FT-IR | ATR mode; Range: 4000–500 cm⁻¹ | Alkyne stretch: ~2125 cm⁻¹; Thiol: ~2550 cm⁻¹ |

| X-ray Crystallography | Space group: P2₁/c; Resolution: 0.84 Å | R-factor: <5%; CCDC deposition number |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.